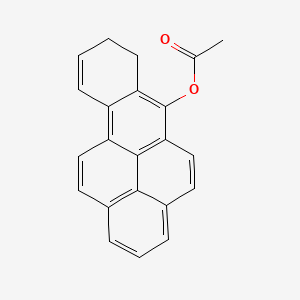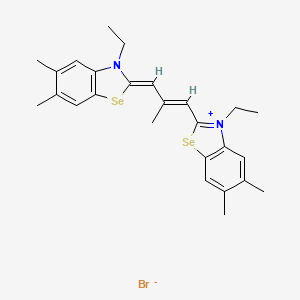
3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is a complex organic compound that belongs to the class of benzoselenazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with selenium atoms. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is studied for its unique electronic properties and potential as a catalyst in organic reactions.
Biology
In biology, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications, such as its ability to interact with specific biological targets or pathways.
Industry
In industry, the compound could be used in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism by which “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The selenium atoms in the compound may play a crucial role in its activity, potentially affecting redox reactions or binding to specific sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-5,6-dimethylbenzoselenazolium bromide
- 2-Methylprop-1-enylbenzoselenazolium bromide
Uniqueness
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is unique due to its specific structure, which includes multiple selenium atoms and aromatic rings. This structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
51799-69-0 |
|---|---|
Molekularformel |
C26H31BrN2Se2 |
Molekulargewicht |
609.4 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5,6-dimethyl-1,3-benzoselenazole;bromide |
InChI |
InChI=1S/C26H31N2Se2.BrH/c1-8-27-21-12-17(4)19(6)14-23(21)29-25(27)10-16(3)11-26-28(9-2)22-13-18(5)20(7)15-24(22)30-26;/h10-15H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AFDYKXLSOHPOJQ-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=C(C=C(C(=C2)C)C)[Se]/C1=C\C(=C\C3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)\C.[Br-] |
Kanonische SMILES |
CCN1C2=C(C=C(C(=C2)C)C)[Se]C1=CC(=CC3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


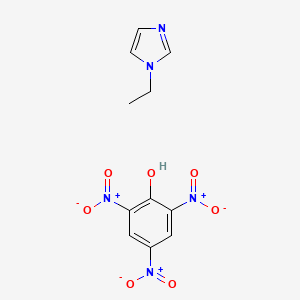
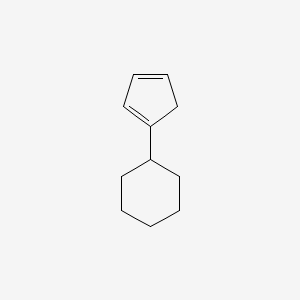
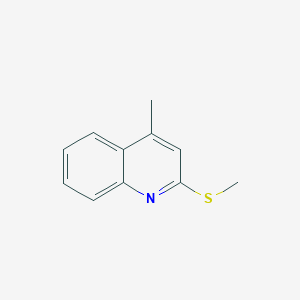
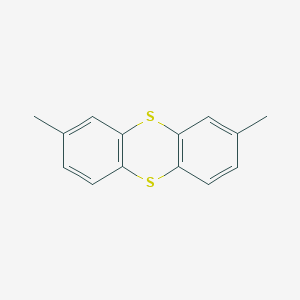
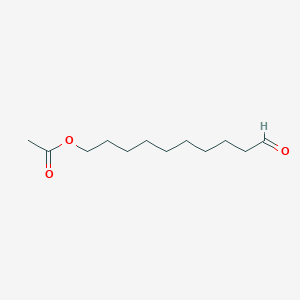

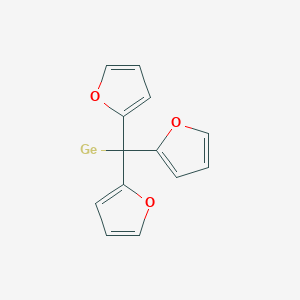
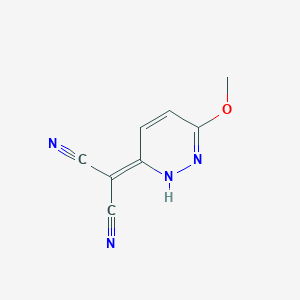
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)


![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)
